molecular formula C10H16FN3 B15278624 N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B15278624
M. Wt: 197.25 g/mol
InChI Key: BRGUIUOXNKLJQL-UHFFFAOYSA-N
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Description

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the pyridine ring imparts distinct electronic characteristics, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction between 3-bromo-triimidazo[1,2-a:1′,2′-c:1″,2″-e][1,3,5]triazine and 2-fluoropyridine-4-boronic acid pinacol ester . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-yield methods using fluorinating reagents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the availability of these compounds for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.

Mechanism of Action

The mechanism of action of N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-Fluoropyridin-4-yl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its specific substitution pattern and the presence of the dimethylpropane-1,3-diamine moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry.

Properties

Molecular Formula

C10H16FN3

Molecular Weight

197.25 g/mol

IUPAC Name

N-(2-fluoropyridin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C10H16FN3/c1-14(2)7-3-5-12-9-4-6-13-10(11)8-9/h4,6,8H,3,5,7H2,1-2H3,(H,12,13)

InChI Key

BRGUIUOXNKLJQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=NC=C1)F

Origin of Product

United States

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